molecular formula C11H8F3N3OS2 B2856585 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 309280-39-5

2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2856585
CAS No.: 309280-39-5
M. Wt: 319.32
InChI Key: AZUDTNUSWWODJN-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and an acetamide moiety at position 2. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Structurally, the trifluoromethyl (-CF₃) group contributes to electron-withdrawing effects, which may stabilize the thiadiazole ring and modulate intermolecular interactions. The compound’s molecular formula is C₁₁H₈F₃N₃OS₂, with a molecular weight of 337.7 g/mol .

Properties

IUPAC Name

2-phenylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS2/c12-11(13,14)9-16-17-10(20-9)15-8(18)6-19-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUDTNUSWWODJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure

The chemical structure of 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can be represented as follows:

C11H10F3N3S2\text{C}_{11}\text{H}_{10}\text{F}_{3}\text{N}_{3}\text{S}_{2}

Research indicates that compounds in the thiadiazole class can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism involves the modulation of various cellular pathways that lead to cell cycle arrest and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide against several cancer cell lines. Notably:

  • In vitro studies showed significant cytotoxic effects against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines.
  • The compound demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
PC39.6Caspase activation
MCF70.28G2/M phase arrest
SKNMC15.6Apoptosis induction

Case Studies

A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of various thiadiazole derivatives, including our compound of interest. The findings revealed:

  • Compound 4b (3-Cl) and Compound 4c (4-Cl) were particularly effective in activating caspases 3 and 9 in MCF7 cells, indicating a strong potential for inducing apoptosis.
  • The presence of trifluoromethyl groups significantly enhanced the cytotoxicity compared to other analogs without such substitutions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl ring and the introduction of electron-withdrawing groups like trifluoromethyl can enhance biological activity.

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Trifluoromethyl groupIncreased potency
Para-substituted phenylEnhanced apoptosis
Acetamide linkerImproved solubility

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Sulfanyl vs. Oxygen Linkages : Flufenacet, a commercial herbicide, replaces the sulfanyl (-S-) group with an oxygen (-O-) linkage, enhancing hydrolytic stability and agrochemical efficacy .
  • Phenyl vs. Chlorophenyl Groups : Chlorine substitution (e.g., 4-chlorobenzyl in ) increases molecular polarity and may improve antimicrobial activity .

Anticancer Potential

  • N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide : Shows moderate anti-exudative activity (comparable to diclofenac) at 10 mg/kg, suggesting anti-inflammatory applications .

Herbicidal Activity

  • Flufenacet : A potent herbicide targeting grass weeds, with a tolerance established at 0.05 ppm in crops like corn and soybeans. Its trifluoromethyl-thiadiazole core is critical for binding to very-long-chain fatty acid (VLCFA) elongases .

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